molecular formula C18H18ClN5O2S B2571086 N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1224012-44-5

N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2571086
CAS No.: 1224012-44-5
M. Wt: 403.89
InChI Key: OSKIREBOZVDHGT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide: is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a pyrrolidinyl group, and a thiazolopyrimidine core

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and has been investigated for its effects on cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied as a lead compound for the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for various industrial applications, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group and the chloro-methylphenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various chlorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Comparison: Compared to similar compounds, N-(2-chloro-4-methylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide stands out due to its unique thiazolopyrimidine core and the presence of both chloro-methylphenyl and pyrrolidinyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-4-5-13(12(19)8-11)21-14(25)9-24-10-20-16-15(17(24)26)27-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIREBOZVDHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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